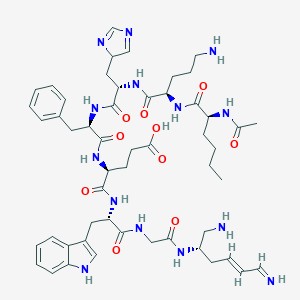

alpha-Msh-anopg amide

Description

Properties

CAS No. |

116375-29-2 |

|---|---|

Molecular Formula |

C52H72N14O10 |

Molecular Weight |

1053.2 g/mol |

IUPAC Name |

(4S)-4-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[2-[[(E,2S)-1-amino-6-iminohex-4-en-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C52H72N14O10/c1-3-4-17-39(60-32(2)67)48(72)62-40(19-12-23-54)49(73)66-44(26-36-29-56-31-59-36)52(76)64-42(24-33-13-6-5-7-14-33)51(75)63-41(20-21-46(69)70)50(74)65-43(25-34-28-57-38-18-9-8-16-37(34)38)47(71)58-30-45(68)61-35(27-55)15-10-11-22-53/h5-11,13-14,16,18,22,28-29,31,35-36,39-44,53,57H,3-4,12,15,17,19-21,23-27,30,54-55H2,1-2H3,(H,58,71)(H,60,67)(H,61,68)(H,62,72)(H,63,75)(H,64,76)(H,65,74)(H,66,73)(H,69,70)/b11-10+,53-22?/t35-,36?,39-,40+,41-,42+,43-,44-/m0/s1 |

InChI Key |

XJIWNRSYBJMLFC-UHCSGMPKSA-N |

SMILES |

CCCCC(C(=O)NC(CCCN)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC=CC=N)CN)NC(=O)C |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@H](CCCN)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](C/C=C/C=N)CN)NC(=O)C |

Canonical SMILES |

CCCCC(C(=O)NC(CCCN)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC=CC=N)CN)NC(=O)C |

sequence |

XXXFEWG |

Synonyms |

Ac-Nle(4)-Orn(5)-Phe(7)-Glu(8)-alpha-MSH(4-11)-NH2 alpha-MSH (4-11)amide, acetyl-4-norleucyl-5-ornithinyl-7-phenylalanyl-8-glutamic acid- alpha-MSH(4-11)NH2, Ac-Nl4(4)-Orn(5)-Phe(7)-Glu(8)- alpha-MSH-ANOPG amide |

Origin of Product |

United States |

Molecular Mechanisms of Action and Receptor Pharmacology of α Melanocyte Stimulating Hormone Amide

Melanocortin Receptor Binding Affinity and Selectivity

Alpha-melanocyte-stimulating hormone (α-MSH) amide is an endogenous tridecapeptide that exerts its diverse physiological effects through interaction with a family of five G-protein coupled receptors (GPCRs), known as the melanocortin receptors (MC1R to MC5R). frontiersin.org The binding affinity and selectivity of α-MSH amide for these receptors are crucial determinants of its biological activity. The core amino acid sequence His-Phe-Arg-Trp is considered the minimum sequence required for receptor binding and activation. oup.com

Agonist Activity at MC1R, MC3R, MC4R, and MC5R

Alpha-MSH amide acts as an agonist at four of the five melanocortin receptors: MC1R, MC3R, MC4R, and MC5R. It does not bind to the melanocortin 2 receptor (MC2R), which is the specific receptor for adrenocorticotropic hormone (ACTH). frontiersin.org The affinity of α-MSH for the other receptors varies, leading to a distinct pharmacological profile. mdpi.com

Research indicates that α-MSH exhibits the highest affinity for MC1R, followed by MC4R and MC5R, with a lower affinity for MC3R. frontiersin.orgmdpi.com This differential binding affinity is fundamental to the specific physiological roles mediated by each receptor subtype. For instance, the high affinity for MC1R is linked to its well-known role in regulating skin pigmentation and inflammation. mdpi.com Its activity at MC3R and MC4R in the central nervous system is primarily associated with the regulation of energy homeostasis, food intake, and sexual function. mdpi.com The function of MC5R is linked to the regulation of exocrine glands. mdpi.com

Table 1: Binding Affinity (Ki) of α-Melanocyte-Stimulating Hormone Amide for Human Melanocortin Receptors

| Receptor | Binding Affinity (Ki) in nM |

|---|---|

| MC1R | 0.23 |

| MC3R | 31.5 |

| MC4R | 900 |

| MC5R | 7160 |

This table presents the inhibition constant (Ki) values, which are inversely proportional to binding affinity. A lower Ki value indicates a higher binding affinity. Data compiled from scientific literature.

Comparative Analysis of Receptor Binding Profiles for α-Melanocyte-Stimulating Hormone Amide Analogues

To enhance the therapeutic potential and overcome the limitations of the native α-MSH peptide, such as its short plasma half-life, several synthetic analogues have been developed. These analogues often exhibit altered receptor binding affinities and selectivities.

Two of the most well-studied analogues are [Nle4, D-Phe7]-α-MSH (NDP-MSH or Melanotan I) and the cyclic analogue, Melanotan II (MT-II). NDP-MSH, a linear peptide, was designed to be more stable than α-MSH and has been shown to be a potent agonist at MC1R, MC3R, MC4R, and MC5R. oup.com It generally displays a higher affinity for these receptors compared to the native peptide. mdpi.com

Melanotan II is a cyclic and more potent analogue that also acts as a non-selective agonist at MC1R, MC3R, MC4R, and MC5R. oup.com Research has shown that MT-II has average binding affinities of 0.69 nM for MC1R, 34.1 nM for MC3R, 6.60 nM for MC4R, and 46.1 nM for MC5R. oup.com These values indicate a different selectivity profile compared to the endogenous α-MSH. Other research has focused on developing analogues with increased selectivity for a specific receptor subtype to target particular physiological responses while minimizing off-target effects. For example, some dimeric α-MSH analogues have been shown to have increased receptor affinity for MC1R in vitro.

Table 2: Comparative Binding Affinities (Ki in nM) of α-MSH and its Analogues

| Compound | MC1R | MC3R | MC4R | MC5R |

|---|---|---|---|---|

| α-MSH | 0.23 | 31.5 | 900 | 7160 |

| Melanotan II | 0.69 | 34.1 | 6.60 | 46.1 |

This table illustrates the differing binding affinities and selectivities of the endogenous peptide versus a synthetic analogue. Data compiled from scientific literature.

Intracellular Signaling Cascades Modulated by α-Melanocyte-Stimulating Hormone Amide

Upon binding to its receptors, α-MSH amide initiates a cascade of intracellular signaling events that ultimately lead to its diverse physiological effects. These pathways are primarily mediated by the G-protein coupled nature of the melanocortin receptors.

Cyclic AMP (cAMP) Pathway Activation via G-Protein Coupling

The melanocortin receptors, with the exception of some specific signaling events, are predominantly coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. d-nb.info The binding of an agonist like α-MSH amide to the receptor induces a conformational change, leading to the dissociation of the Gαs subunit from the Gβγ dimer. jmb.or.kr The activated Gαs subunit then binds to and activates the enzyme adenylyl cyclase. d-nb.info

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). d-nb.info This increase in intracellular cAMP levels serves as a crucial second messenger, propagating the signal initiated by α-MSH binding. d-nb.info The magnitude and duration of the cAMP signal are critical in determining the cellular response.

Role of Protein Kinase A (PKA) and Extracellular Signal-Regulated Kinase (ERK) Signaling

The primary downstream effector of cAMP is protein kinase A (PKA). nih.gov In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. jmb.or.kr These catalytic subunits can then phosphorylate a variety of substrate proteins on serine and threonine residues, thereby altering their activity and leading to a cellular response. nih.gov For instance, in melanocytes, PKA phosphorylates the cAMP response element-binding protein (CREB), which in turn upregulates the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. nih.govnih.gov

In addition to the canonical cAMP/PKA pathway, α-MSH can also modulate the extracellular signal-regulated kinase (ERK) signaling pathway, which is a part of the mitogen-activated protein kinase (MAPK) cascade. nih.gov Studies have shown that α-MSH treatment can lead to the phosphorylation and activation of ERK. nih.govnih.gov The activation of ERK by α-MSH can be dependent on PKA, suggesting a crosstalk between these two major signaling pathways. mdpi.com In some cellular contexts, α-MSH-induced ERK activation has been implicated in processes such as lipolysis. nih.govnih.gov

Modulation of Nuclear Factor κB (NF-κB) Activation and Translocation

A significant aspect of the anti-inflammatory actions of α-MSH is its ability to modulate the nuclear factor κB (NF-κB) signaling pathway. NF-κB is a key transcription factor that plays a central role in the inflammatory response by controlling the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is held inactive in the cytoplasm through its association with an inhibitory protein called IκBα.

Alpha-MSH has been shown to inhibit the activation of NF-κB induced by various inflammatory stimuli. The mechanism of this inhibition is linked to the α-MSH-induced increase in intracellular cAMP and subsequent activation of PKA. This signaling cascade leads to the prevention of the degradation of IκBα. By preserving IκBα, α-MSH effectively prevents the release and subsequent translocation of the p65 subunit of NF-κB into the nucleus. oup.com This blockade of NF-κB nuclear translocation is a fundamental molecular mechanism underlying the anti-inflammatory properties of α-MSH.

Other Downstream Signaling Events and Effector Molecules

While the canonical Gαs-adenylyl cyclase-cAMP-PKA cascade is a primary and well-documented pathway for α-melanocyte-stimulating hormone (α-MSH) amide, its biological effects are also mediated through a variety of other downstream signaling events and effector molecules. These alternative pathways contribute to the pleiotropic nature of α-MSH amide's functions, particularly its immunomodulatory and anti-inflammatory roles.

A significant downstream effect of α-MSH amide is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. conicet.gov.arresearchgate.net NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. conicet.gov.ar The anti-inflammatory properties of α-MSH are largely attributed to its ability to suppress the activation of NF-κB in various cell types, including immune cells and glial cells. conicet.gov.armedchemexpress.com This inhibition can be mediated through the canonical cAMP-PKA pathway, which can lead to the stabilization of the inhibitory protein IκBα, preventing the nuclear translocation of the active p65 subunit of NF-κB. conicet.gov.ar By blocking NF-κB activation, α-MSH amide effectively downregulates the production of a wide array of pro-inflammatory effector molecules. conicet.gov.arresearchgate.net

Furthermore, α-MSH amide has been demonstrated to engage the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.gov This signaling cascade is crucial for cellular responses to cytokines and growth factors. Research has shown that α-MSH can stimulate the tyrosine phosphorylation of JAK2 and STAT1 in B-lymphocytes, an effect mediated through the melanocortin 5 receptor (MC5R). nih.gov The activation of the JAK/STAT pathway represents a distinct, non-cAMP-dependent signaling mechanism for α-MSH amide, highlighting its role in modulating lymphocyte function and immune responses. nih.gov Evidence also suggests that α-MSH can mediate anti-inflammatory effects through the JAK/STAT pathway, in addition to calcium signaling, via MC1R and MC3R. researchgate.net

In the context of melanocytes, a key downstream effector molecule of α-MSH amide signaling is the Microphthalmia-associated transcription factor (MITF). nih.govmdpi.com Following the α-MSH-induced rise in intracellular cAMP, protein kinase A (PKA) is activated, which in turn phosphorylates the cAMP response element-binding protein (CREB). mdpi.com Phosphorylated CREB then binds to the promoter of the MITF gene, leading to a rapid increase in both MITF mRNA and protein levels. nih.gov MITF is a master regulator of melanogenesis, controlling the expression of essential melanogenic enzymes like tyrosinase. nih.govmdpi.com This upregulation of MITF provides a direct mechanistic link between α-MSH signaling and the stimulation of melanin (B1238610) synthesis. nih.gov

The influence of α-MSH amide extends to the nitric oxide (NO) signaling pathway. It has a dual role, capable of both suppressing and enhancing NO production depending on the cellular context. In inflammatory conditions, α-MSH can inhibit the expression and activity of inducible nitric oxide synthase (iNOS), thereby reducing the production of large, potentially cytotoxic amounts of NO. mdpi.com Conversely, in the vasculature, α-MSH can promote the activity of endothelial nitric oxide synthase (eNOS), leading to vasodilation and protection against endothelial dysfunction.

Beyond these pathways, α-MSH amide modulates the expression and activity of a broad range of effector molecules. It has been shown to downregulate the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α), as well as chemokines. conicet.gov.arresearchgate.net Concurrently, it can upregulate the production of the anti-inflammatory cytokine IL-10. researchgate.net Additionally, α-MSH can decrease the expression of cell adhesion molecules like intercellular adhesion molecule-1 (ICAM-1) and co-stimulatory molecules such as CD86 and CD40 on antigen-presenting cells. researchgate.netfrontiersin.org This modulation of effector molecules is central to the peptide's ability to resolve inflammation and promote immune tolerance. researchgate.net

In cardiac myocytes, α-MSH signaling can diverge from the typical pathway. In these cells, α-MSH can lead to a reduction in cAMP levels, suggesting a coupling to inhibitory G-proteins (Gi). This is accompanied by a marked decrease in the phosphorylation of JNK (c-Jun N-terminal kinases), indicating an alternative signaling route in cardiac tissue.

Finally, there is evidence for the involvement of calcium signaling as another downstream pathway for α-MSH amide, particularly through MC1R and MC3R, contributing to its anti-inflammatory effects. researchgate.net Activation of the melanocortin-4 receptor (MC4R) in hypothalamic neurons has also been shown to mobilize intracellular free calcium. frontiersin.org

Downstream Signaling Pathways and Effector Molecules of α-MSH Amide

| Signaling Pathway | Key Effector Molecules/Events | Primary Cellular Outcome(s) | Associated Receptor(s) |

| NF-κB Inhibition | ↓ NF-κB activation (p65 nuclear translocation), ↑ IκBα stabilization | Anti-inflammatory response, ↓ Pro-inflammatory cytokine production | MC1R, MC3R, MC4R |

| JAK/STAT Pathway | ↑ JAK2 phosphorylation, ↑ STAT1 phosphorylation | Immunomodulation, B-lymphocyte proliferation | MC5R |

| MITF Regulation | ↑ cAMP, ↑ PKA, ↑ CREB phosphorylation, ↑ MITF expression | Melanogenesis | MC1R |

| Nitric Oxide Signaling | ↓ iNOS expression/activity, ↑ eNOS activity | Anti-inflammatory, Vasodilation | MC1R |

| Calcium Signaling | ↑ Intracellular Ca2+ mobilization | Anti-inflammatory | MC1R, MC3R, MC4R |

| Gi-Coupled Signaling | ↓ cAMP, ↓ JNK phosphorylation | Cardiac anti-hypertrophic effects | Not specified |

Biological Activities and Preclinical Investigations of α Melanocyte Stimulating Hormone Amide

Research into Pigmentation and Melanogenesis Modulation

Alpha-melanocyte-stimulating hormone (α-MSH) amide and its analogs are pivotal in regulating skin pigmentation. wikipedia.org Research has focused on understanding their mechanisms of action at a cellular level, their influence on key regulatory proteins, and their role in cellular processes like autophagy.

Mechanisms of Melanogenesis Stimulation in Cellular Models

α-MSH amide initiates the process of melanogenesis, or melanin (B1238610) synthesis, by binding to and activating the melanocortin 1 receptor (MC1R) on the surface of melanocytes. mdpi.comresearchgate.net This binding triggers a cascade of intracellular signals. Activation of MC1R, a G-protein coupled receptor, stimulates adenylyl cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP). glpbio.comnih.gov The rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). mdpi.comnih.govmdpi.com This phosphorylation event is a critical step that leads to the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte function and pigment production. mdpi.comresearchgate.net

Regulation of Melanogenesis-Related Proteins (e.g., Tyrosinase, TRP1, TRP2, MITF)

The activation of the α-MSH/MC1R pathway directly influences the expression of several key proteins essential for melanin production. encyclopedia.pub As the primary transcription factor in this process, MITF induces the gene expression of crucial melanogenic enzymes. encyclopedia.pubnih.gov These enzymes include tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2, also known as dopachrome (B613829) tautomerase or DCT). nih.govnih.gov Tyrosinase is the rate-limiting enzyme in melanogenesis. nih.gov The coordinated upregulation of MITF, tyrosinase, TRP-1, and TRP-2 in response to α-MSH stimulation leads to an increase in melanin synthesis and deposition within the melanocytes. mdpi.comresearchgate.net

Table 1: Regulation of Melanogenesis-Related Proteins by α-MSH Amide

| Protein | Function in Melanogenesis | Effect of α-MSH Amide Stimulation |

| MITF | Master transcriptional regulator of melanogenic genes. researchgate.netnih.gov | Upregulation/Increased Expression mdpi.comnih.gov |

| Tyrosinase (TYR) | Key rate-limiting enzyme in the melanin synthesis pathway. nih.gov | Upregulation/Increased Expression & Activity mdpi.comencyclopedia.pub |

| TRP1 | Involved in the oxidation of DHICA to melanin. nih.gov | Upregulation/Increased Expression mdpi.commdpi.com |

| TRP2 (DCT) | Catalyzes the rearrangement of dopachrome. encyclopedia.pubnih.gov | Upregulation/Increased Expression mdpi.commdpi.com |

Induction of Autophagosome Formation in Melanocytes

Research has indicated a connection between α-MSH stimulation and autophagy in melanocytes. In cellular models stimulated with α-MSH, the formation of autophagosomes that engulf melanosomes (the organelles where melanin is synthesized and stored) has been observed. glpbio.com This suggests a potential role for α-MSH in the turnover and regulation of pigmented organelles within the cell.

Inhibition of Melanogenesis via Targeted Binding Polypeptides

While α-MSH stimulates pigmentation, its effects can be inhibited by specifically designed molecules. One area of research involves the development of α-MSH target binding polypeptides. mdpi.comresearchgate.net These polypeptides are engineered to specifically bind to α-MSH, effectively neutralizing it and preventing it from activating the MC1R. mdpi.com In studies using B16F10 melanoma cells, the application of such a binding polypeptide to α-MSH-stimulated cells resulted in a significant downregulation of melanogenesis-related proteins, including MITF, tyrosinase, TRP1, and TRP2. mdpi.com This demonstrates that blocking the initial ligand-receptor interaction effectively halts the downstream signaling cascade responsible for melanin production. mdpi.com

Table 2: Effect of α-MSH Targeted Binding Polypeptide on Melanogenesis

| Target Molecule | Effect of Binding Polypeptide on α-MSH-Stimulated Cells |

| MITF | Significant Downregulation mdpi.com |

| Tyrosinase | Downregulation mdpi.com |

| TRP1 | Downregulation mdpi.com |

| TRP2 | Downregulation mdpi.com |

| Melanin Synthesis | Inhibition mdpi.comresearchgate.net |

Immunomodulatory and Anti-inflammatory Research

Beyond its role in pigmentation, α-MSH amide exhibits potent immunomodulatory and anti-inflammatory properties. genscript.com It can modulate the activity of immune cells and suppress inflammatory responses through various mechanisms, including the regulation of cytokine production. nih.gov

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IFN-γ)

A key aspect of the anti-inflammatory action of α-MSH is its ability to suppress the production of pro-inflammatory mediators. mdpi.com In various experimental models, α-MSH and its analogs have been shown to significantly downregulate the expression and release of several pro-inflammatory cytokines. nih.gov This includes key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). nih.govmdpi.com The suppression of these cytokines is a central mechanism behind the peptide's ability to control inflammation. nih.gov For instance, α-MSH can inhibit the activation of NF-κB, a crucial transcription factor that governs the production of many pro-inflammatory cytokines. glpbio.comnih.gov

Table 3: Anti-inflammatory Effects of α-MSH Amide on Cytokine Production

| Pro-inflammatory Cytokine | General Role in Inflammation | Effect of α-MSH Amide |

| TNF-α | A central mediator of acute inflammation. | Suppression/Downregulation nih.govmdpi.com |

| IL-1β | A key mediator of inflammatory response. | Suppression/Downregulation nih.govmdpi.com |

| IL-6 | Involved in acute phase reactions and immune regulation. | Suppression/Downregulation nih.govmdpi.comnih.gov |

| IFN-γ | A critical cytokine for innate and adaptive immunity. | Suppression/Downregulation mdpi.com |

Induction of Anti-inflammatory Cytokine Synthesis (e.g., IL-10)

Alpha-melanocyte-stimulating hormone (α-MSH) plays a significant role in modulating the immune system by promoting the synthesis of anti-inflammatory cytokines, most notably interleukin-10 (IL-10). oup.comfrontiersin.orgtandfonline.comnih.gov The induction of IL-10 is a key mechanism behind the anti-inflammatory effects of α-MSH. frontiersin.orgnih.gov Research has shown that α-MSH can stimulate IL-10 production in various cell types. For instance, studies on human keratinocytes demonstrated that treatment with α-MSH increased the expression of IL-10 mRNA. nih.gov In the context of inflammatory bowel disease models, α-MSH administration has been linked to increased levels of IL-10, which contributes to the amelioration of colitis. mdpi.com Similarly, in models of ocular inflammation, α-MSH treatment was found to significantly increase the levels of IL-10. researchgate.net This upregulation of IL-10 is crucial as it helps to suppress pro-inflammatory responses and maintain immune homeostasis. frontiersin.orgtandfonline.comnih.gov

Impact on Inflammatory Cell Proliferation, Activity, and Migration

α-MSH exerts profound effects on the fundamental activities of inflammatory cells, thereby controlling the inflammatory cascade. oup.comnih.gov The peptide can modulate the proliferation, activity, and migration of various immune cells. oup.comnih.govnih.gov Research indicates that α-MSH inhibits the proliferation of murine thymocytes that is augmented by interleukin 1 (IL-1). nih.gov It also suppresses the activation of effector T cells, such as Th1 and Th17 cells. tandfonline.comnih.govresearchgate.net

Furthermore, α-MSH profoundly suppresses the ability of innate immune cells like macrophages, dendritic cells, and neutrophils to generate reactive oxygen intermediates and nitric oxide, produce pro-inflammatory cytokines, and migrate to sites of inflammation. nih.gov In macrophages, α-MSH can mediate a switch to an anti-inflammatory phenotype. tandfonline.comnih.gov The peptide also affects the expression of adhesion molecules and chemokine receptors, which are critical for the movement of inflammatory cells. oup.comnih.gov For example, α-MSH has been shown to stimulate the migration and proliferation of corneal endothelial cells, which can facilitate recovery after injury. nih.gov

Regulation of Protein Ubiquitination in Immune Cells

A novel mechanism through which α-MSH regulates the immune system is by modulating the ubiquitin-proteasome system in immune cells. nih.gov Ubiquitination is a post-translational modification where ubiquitin is attached to a substrate protein, which can alter its function or mark it for degradation. mdpi.comembopress.orgfrontiersin.orgfrontiersin.org

Research has revealed that α-MSH can alter the pattern of protein ubiquitination in T cells. nih.gov In studies involving effector CD4+ T cells, treatment with α-MSH led to higher levels of protein ubiquitination compared to untreated cells. nih.gov This effect was observed in both activated and resting T cells, suggesting the mechanism is independent of T cell activation pathways. nih.gov One of the proteins identified as being ubiquitinated in response to α-MSH is interferon-gamma (IFN-γ). nih.gov The increased ubiquitination of IFN-γ is suggested to target the cytokine for intracellular degradation, thereby suppressing its secretion without altering its mRNA or intracellular protein levels. nih.gov This regulation of immunity via the ubiquitin-proteasome pathway represents a rapid mechanism for altering immune cell activity before changes in gene expression occur. nih.gov

Influence on Central Nervous System Inflammation via Glial Cell Melanocortin Receptors

Within the central nervous system (CNS), α-MSH demonstrates anti-inflammatory and neuroprotective properties by acting on melanocortin receptors expressed on glial cells, including microglia and astrocytes. nih.gov Targeting these central melanocortin receptors is a promising approach for treating neuroinflammation. nih.gov

Studies using cultured rat microglial cells have shown that α-MSH analogs can inhibit inflammatory responses triggered by Toll-like receptor (TLR) agonists. nih.gov Specifically, the α-MSH analog NDP-MSH was found to prevent the nuclear translocation of NF-κB subunits, which are key drivers of inflammation. nih.gov Furthermore, NDP-MSH reduced the release of the pro-inflammatory cytokine TNF-α from microglia stimulated with TLR2 or TLR4 agonists. nih.gov The peptide also promotes a shift in microglia towards an alternative, M2-like anti-inflammatory phenotype. nih.gov In animal models of brain ischemia, α-MSH treatment has been associated with a significant reduction in glial cell activation, oxidative stress, and neuronal death. researchgate.net

Efficacy in Animal Models of Inflammatory and Autoimmune Disorders (e.g., Colitis, Uveitis, Rheumatoid Arthritis, Lupus)

The therapeutic potential of α-MSH has been demonstrated in a wide range of preclinical animal models of inflammatory and autoimmune diseases. oup.comtandfonline.comnih.govresearchgate.net

Colitis : In rodent models of inflammatory bowel disease (IBD), such as dextran (B179266) sodium sulfate (B86663) (DSS)-induced and trinitrobenzene sulfonic acid (TNBS)-induced colitis, α-MSH administration significantly reduces disease severity. frontiersin.orgresearchgate.nettandfonline.comsrce.hr Treatment with α-MSH has been shown to decrease macroscopic colonic lesions, reduce fecal blood, inhibit weight loss, and lower levels of pro-inflammatory mediators like TNF-α and nitric oxide in the colon. frontiersin.orgmdpi.comresearchgate.net

Uveitis : α-MSH and its analogs effectively suppress ocular inflammation in experimental autoimmune uveitis (EAU) in mice. researchgate.netarvojournals.orgarvojournals.org Treatment accelerates the resolution of inflammation, preserves the structural integrity of the retina, and prevents photoreceptor loss. researchgate.netarvojournals.orgarvojournals.org The therapeutic effect is mediated through the induction of regulatory T cells and the suppression of pathogenic Th1 and Th17 responses. researchgate.netarvojournals.org

Rheumatoid Arthritis : The anti-inflammatory effects of α-MSH have been confirmed in animal models of rheumatoid arthritis (RA). nih.govnih.gov For example, in the collagen-induced arthritis (CIA) model, which mimics many aspects of human RA, α-MSH has shown beneficial effects. frontiersin.org

Lupus : In a murine model of pristane-induced lupus, which shares features with human systemic lupus erythematosus (SLE), treatment with an α-MSH analog improved several parameters of the disease. nih.govnih.govfrontiersin.orgfrontiersin.org The treatment reduced arthritis scores by 70%, diminished autoantibody levels (IgG1, IgG2a, and ANA), and decreased kidney damage, as evidenced by reduced cellularity and IgG deposits in the glomeruli. nih.govnih.gov

Table 1: Efficacy of α-MSH in Preclinical Models of Inflammatory and Autoimmune Disorders

| Disease Model | Animal | Key Findings | Citations |

|---|---|---|---|

| Colitis | Rat (TNBS-induced) | Reduced macroscopic colonic lesions. | researchgate.netsrce.hr |

| Mouse (DSS-induced) | Reduced fecal blood, inhibited weight loss, decreased TNF-α. | frontiersin.orgmdpi.comtandfonline.com | |

| Uveitis | Mouse (EAU) | Accelerated resolution of inflammation, preserved retinal structure, induced regulatory T cells. | nih.govresearchgate.netarvojournals.orgarvojournals.org |

| Lupus | Mouse (Pristane-induced) | Reduced arthritis scores, diminished autoantibody levels, decreased glomerular damage. | nih.govnih.gov |

| Rheumatoid Arthritis | Rodent models | Confirmed anti-inflammatory effects. | nih.govnih.gov |

Antimicrobial Research Aspects

Direct Antimicrobial Activity against Bacterial and Fungal Pathogens in Research Models

Beyond its well-documented anti-inflammatory properties, α-MSH and its C-terminal fragments, such as KPV, exhibit direct antimicrobial activity against a variety of pathogens. nih.govnih.govpeptidesciences.com This suggests a role for the peptide in innate host defense. nih.gov

Research has demonstrated the efficacy of α-MSH against both bacteria and fungi. nih.gov It has shown potent antimicrobial activity against Candida albicans, Staphylococcus aureus, and Escherichia coli. nih.gov In vitro studies found that α-MSH peptides significantly inhibited the formation of S. aureus colonies. nih.gov Against the fungal pathogen C. albicans, α-MSH reduced viability and germ tube formation. nih.gov The candidacidal activity of α-MSH appears to be mediated through membrane permeabilization and disruption of the cell wall structure. jmaa.co.uk The antimicrobial effects have been observed across a broad range of concentrations, including physiological (picomolar) levels. nih.gov Furthermore, in vivo studies using a mouse model of staph infection showed that animals treated with α-MSH had a significant reduction in bacterial counts in multiple organs, and topically applied α-MSH accelerated the healing of skin wounds infected with S. aureus. nih.gov

Table 2: Antimicrobial Activity of α-MSH in Research Models

| Pathogen | Model Type | Observed Effects | Citations |

|---|---|---|---|

| Staphylococcus aureus | In vitro | Inhibition of colony formation. | nih.govnih.gov |

| In vivo (mouse) | >3 log reduction in kidney bacterial counts; accelerated healing of infected skin wounds. | nih.gov | |

| Candida albicans | In vitro | Reduced viability and germ tube formation; membrane permeabilization. | nih.govnih.govjmaa.co.uk |

| Escherichia coli | In vitro | Demonstrated antimicrobial activity. | nih.gov |

Structure-Activity Relationships for Antimicrobial Efficacy in α-Melanocyte-Stimulating Hormone Amide Analogues

The antimicrobial properties of α-melanocyte-stimulating hormone (α-MSH) are intrinsically linked to its molecular structure, with specific regions of the peptide being crucial for its efficacy. Research into the structure-activity relationships of α-MSH analogues has revealed that modifications to the parent peptide can significantly enhance its antimicrobial potency and spectrum.

The C-terminal tripeptide sequence, Lys-Pro-Val (KPV), is a critical determinant of the antistaphylococcal and candidacidal activity of α-MSH. nih.govnih.gov Fragments of α-MSH that lack this KPV sequence show a substantial reduction in their antimicrobial effects. nih.gov Similarly, the core message sequence of α-MSH, His-Phe-Arg-Trp (HFRW), has demonstrated potent antifungal activity, particularly against Cryptococcus neoformans. nih.gov

Synthetic analogues have been developed to improve upon the modest activity of the native peptide under standard microbiological conditions. plos.orgnih.gov One strategy has involved substitutions within the α-MSH(6-13) fragment, which contains both the HFRW core and the KPV-analogous sequence. For instance, the analogue [D-Nal-7,Phe-12]-α-MSH(6-13) was identified as a highly potent candidacidal agent. nih.gov Further modifications, such as replacing the Gly10 residue in the [DNal(2′)-7, Phe-12]-MSH(6–13) sequence with conformationally rigid amino acids like 2-aminoindane-2-carboxylic acid (Aic) and L-cyclohexylalanine (Cha), have yielded derivatives with substantial activity against various Candida species and both Gram-positive and Gram-negative bacteria. nih.govplos.org

Conformational analysis of these analogues suggests that an amphipathic helical structure, particularly along residues 8-13, is a key factor for antimicrobial activity. plos.org This structural feature is common among many antimicrobial peptides and is often associated with their ability to interact with and disrupt microbial membranes. plos.org The cationicity of α-MSH also plays a role, with studies showing that increasing the net positive charge through amino acid substitutions can enhance staphylocidal activity by promoting interaction with anionic bacterial membranes. nih.govresearchgate.net

Table 1: Structure-Activity Relationships of α-MSH Analogues

| Analogue/Fragment | Key Structural Feature | Observed Antimicrobial Activity |

|---|---|---|

| α-MSH(11-13) (KPV) | C-terminal tripeptide | Essential for antistaphylococcal and candidacidal activity. nih.govnih.gov |

| α-MSH core (HFRW) | Core melanocortin sequence | Strong antifungal activity against Cryptococcus neoformans. nih.gov |

| [D-Nal-7,Phe-12]-α-MSH(6-13) | Substitution in the α-MSH(6-13) fragment | Potent candidacidal activity. nih.gov |

| [DNal(2′)-7, Phe-12, Aic10]-MSH(6–13) | Gly10 replaced with 2-aminoindane-2-carboxylic acid | Broad-spectrum activity against Candida, Gram-positive, and Gram-negative bacteria. plos.org |

| [DNal(2′)-7, Phe-12, Cha10]-MSH(6–13) | Gly10 replaced with L-cyclohexylalanine | Broad-spectrum activity against Candida, Gram-positive, and Gram-negative bacteria. plos.org |

Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Inhibition of DNA/Protein Synthesis)

α-Melanocyte-stimulating hormone and its analogues employ a variety of mechanisms to exert their antimicrobial effects, which can differ depending on the target pathogen. nih.gov A primary mechanism of action against bacteria is the disruption of the cell membrane. nih.govnih.gov Multiple membrane permeabilization assays have indicated that membrane damage is a major contributor to the staphylocidal activity of α-MSH. nih.gov This is a common mechanism for many antimicrobial peptides, which often rely on their cationic and amphipathic properties to interact with and compromise the integrity of the microbial lipid bilayer. ucl.ac.uknih.gov For Gram-negative bacteria, this involves an initial electrostatic interaction with lipopolysaccharides in the outer membrane, leading to disorganization and allowing the peptide to access and depolarize the inner membrane. nih.gov

In contrast, the candidacidal effects of α-MSH appear to be mediated by a different pathway involving the induction of cyclic adenosine (B11128) monophosphate (cAMP). nih.govsemanticscholar.org This increase in cellular cAMP is thought to interfere with the yeast's own regulatory pathways that are crucial for its growth and viability. semanticscholar.org This mechanism is noteworthy as it mirrors the peptide's action in mammalian cells, where it binds to G-protein-coupled receptors and activates adenylyl cyclase to increase intracellular cAMP. semanticscholar.org

Beyond direct membrane effects and cAMP induction, there is evidence that α-MSH can also inhibit key intracellular processes. Studies have shown that α-MSH can directly or indirectly inhibit DNA replication and protein synthesis in S. aureus, with a lesser effect on RNA synthesis. nih.gov This suggests that even if the peptide does not cause immediate cell lysis, it can still be lethal by halting essential biosynthetic pathways. nih.gov The ability of some antimicrobial peptides to translocate across the cell membrane without causing significant disruption and then act on intracellular targets is a recognized mechanism of antimicrobial action. nih.govmdpi.com

In Vivo Antimicrobial Efficacy in Preclinical Infection Models

The antimicrobial activity of α-melanocyte-stimulating hormone observed in vitro has been substantiated in preclinical models of infection. In a murine model of intravenous staphylococcal infection, treatment with α-MSH resulted in a significant reduction in bacterial load across multiple organs. Specifically, animals treated with α-MSH showed a greater than 3-log reduction in kidney bacterial counts and at least a 2-log reduction in the heart, liver, spleen, and lungs. nih.gov

Furthermore, in a skin infection model in mice, topical application of α-MSH led to rapid healing of wounds infected with S. aureus. nih.gov These findings highlight the potential of α-MSH as a therapeutic agent for both systemic and localized bacterial infections. The efficacy of α-MSH in these in vivo settings underscores its stability and activity in a complex biological environment.

Neurobiological and Cognitive Research

Modulation of Excitatory-Inhibitory Balance in Brain Regions

The proper functioning of neural circuits relies on a delicate balance between excitatory and inhibitory neurotransmission. mpfi.org An imbalance in this equilibrium is implicated in the pathophysiology of various neurological disorders, including Alzheimer's disease. nih.govnih.gov α-Melanocyte-stimulating hormone has been shown to play a crucial role in modulating this excitatory-inhibitory balance, particularly by restoring GABAergic inhibition. nih.govnih.gov

In the TgCRND8 mouse model of Alzheimer's disease, which exhibits deficits in the inhibitory GABAergic system, treatment with α-MSH was found to preserve the expression of the GABAergic marker glutamic acid decarboxylase 67 (GAD67). nih.govnih.gov Furthermore, α-MSH treatment prevented the loss of a specific subtype of GABAergic interneurons that express somatostatin in the hippocampus. nih.gov By restoring this inhibitory tone, α-MSH helps to re-establish the appropriate excitatory-inhibitory balance required for normal cognitive processes such as memory formation. nih.govnih.gov

At the synaptic level, activation of melanocortin receptors by α-MSH analogues has been associated with an increase in excitatory synaptic strength. nih.gov The neuropeptide has been observed to facilitate recovery from synaptic transmission and increase the probability of action potential generation in response to stimulation. nih.gov This modulation of synaptic transmission is a key mechanism through which α-MSH influences neuronal communication and plasticity. nih.govnih.gov

Effects on Cognitive Function in Animal Models of Neurological Conditions

Similar beneficial effects on cognition have been observed with synthetic analogues of α-MSH. Treatment of APPSwe transgenic mice (Tg2576) with the melanocortin analogue [Nle4,D-Phe7]α-melanocyte-stimulating hormone (NDP-α-MSH) led to improved brain histology and cognitive functions. nih.gov This effect was associated with an intense neurogenesis in the hippocampus. nih.gov The cognitive benefits of NDP-α-MSH have also been demonstrated in other Alzheimer's disease models, such as the 5XFAD and 3xTg mice, even in advanced stages of the disease. frontiersin.org These studies collectively indicate that stimulation of melanocortin pathways can re-establish memory function and suggest that melanocortin receptor agonists could be promising therapeutic candidates for counteracting cognitive decline in Alzheimer's disease. nih.govfrontiersin.org

Table 2: Effects of α-MSH and its Analogues on Cognitive Function in Animal Models

| Animal Model | Compound | Observed Cognitive Effects |

|---|---|---|

| TgCRND8 Mice (Alzheimer's Disease) | α-MSH | Rescued spatial memory deficits and normalized anxiety. nih.govnih.gov |

| APPSwe (Tg2576) Mice (Alzheimer's Disease) | NDP-α-MSH | Improved cognitive functions and was associated with intense neurogenesis. nih.gov |

| 5XFAD and 3xTg Mice (Alzheimer's Disease) | NDP-α-MSH | Improved cognitive abilities in late stages of disease progression. frontiersin.org |

Neuroprotective Mechanisms against Cellular Toxicity and Apoptosis

α-Melanocyte-stimulating hormone exerts significant neuroprotective effects against a variety of insults that lead to cellular toxicity and apoptosis. In vitro studies have demonstrated that α-MSH can protect neuronal cells from the neurotoxic effects of various agents. oup.com For instance, it has been shown to attenuate the oxidative stress induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin used to model Parkinson's disease, by reducing reactive oxygen species and protein carbonyls. nih.gov

Furthermore, α-MSH can improve mitochondrial function by increasing adenosine triphosphate (ATP) levels and mitochondrial membrane potential in the face of cellular stress. nih.gov A key aspect of its neuroprotective action is the inhibition of apoptosis. α-MSH treatment has been found to significantly reduce the number of apoptotic cells following exposure to MPP+ by decreasing the levels of cleaved caspase-3 and attenuating the release of cytochrome c. nih.gov

The anti-apoptotic effects of α-MSH are also evident in its ability to suppress cell death induced by ultraviolet B (UVB) radiation, hydrogen peroxide, and pro-inflammatory cytokines like TNF-α and IL-1β. oup.com This highlights a link between the cytoprotective and anti-inflammatory properties of α-MSH. oup.com The peptide's ability to upregulate antioxidant enzymes and inhibit pathways that lead to the production of reactive oxygen species further contributes to its neuroprotective profile. oup.comfrontiersin.org These multifaceted neuroprotective mechanisms make α-MSH a compelling candidate for therapeutic strategies aimed at mitigating neuronal damage in a range of neurodegenerative and ischemic conditions. oup.comfrontiersin.org

Influence on Peripheral Nerve Regeneration

Studies have indicated that alpha-melanocyte-stimulating hormone (α-MSH) plays a role in the regeneration of peripheral nerves following injury. Research conducted on rat models with crushed sciatic nerves has demonstrated that treatment with α-MSH can lead to a shorter recovery period and an increased number of regenerating nerve fibers. nih.gov Histological analysis has further elucidated these findings, showing that α-MSH treatment results in a greater number of myelinated axons at specific distances from the crush site at various time points post-injury. nih.gov

For instance, ten days after a sciatic nerve crush, rats treated with α-MSH exhibited an increased number of myelinated axons 3 mm distal to the injury. nih.gov By day 22 post-operation, the effects of α-MSH were observed 20 mm distal to the crush, with an increase in both the number and diameter of axons. nih.gov These findings suggest that α-MSH not only promotes the outgrowth of myelinated nerve fibers but also influences their maturation during the regeneration process. nih.govnih.gov Further research has also pointed to the potential of melanocortins, including α-MSH, to stimulate the regrowth of injured axons in the spinal cord. nih.gov

Metabolic Regulation Research

The involvement of α-MSH in metabolic regulation is a significant area of preclinical investigation, with research focusing on its impact on feeding behavior, energy balance, and adipocyte metabolism.

Alpha-MSH is recognized as a potent anorexigenic neuropeptide, playing a crucial role in the central regulation of food intake and energy homeostasis. nih.govnih.gov It is derived from the precursor protein pro-opiomelanocortin (POMC) and exerts its effects by acting on melanocortin receptors in the brain, particularly the melanocortin-4 receptor (MC4R). nih.govnih.govnih.gov Activation of these receptors by α-MSH leads to a suppression of appetite and an increase in energy expenditure. nih.gov

The central melanocortin system is a key player in integrating signals related to energy balance. nih.gov For example, the hormone leptin stimulates the production of α-MSH, which in turn inhibits food intake. nih.gov Research in various animal models has demonstrated that disruptions in α-MSH signaling can lead to hyperphagia (excessive eating) and obesity. mdpi.com In zebrafish with genetically engineered mutations in α-MSH, an increase in appetite and body weight was observed. mdpi.com This highlights the critical role of α-MSH in the complex neural circuits that govern feeding behavior and maintain energy balance. nih.gov

The metabolic effects of α-MSH extend to peripheral tissues, including adipose tissue, where it influences adipocyte metabolism through various melanocortin receptors. nih.gov While MC4R is predominantly associated with central energy balance, the melanocortin 5 receptor (MC5R) has been identified as a key mediator of α-MSH's actions in adipocytes. nih.gov

Studies have shown that α-MSH signaling through MC5R in adipocytes can promote the mobilization of stored lipids. nih.gov This process is initiated by the activation of intracellular signaling cascades, including the cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK1/2) pathways. nih.govresearchgate.net The activation of these pathways ultimately leads to a decrease in the fat content of adipocytes, suggesting a direct role for α-MSH and its receptors in regulating adipose tissue metabolism. researchgate.net

The induction of lipolysis, the breakdown of triglycerides into fatty acids and glycerol, is a key mechanism through which α-MSH influences adipocyte metabolism. nih.gov The activation of MC5R by α-MSH triggers a series of events that lead to the hydrolysis of triglycerides. nih.gov This process is mediated by the activation of key lipolytic enzymes, including hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL). nih.gov

Research using 3T3-L1 adipocytes has shown that α-MSH treatment increases the activity of HSL. nih.gov Furthermore, α-MSH stimulates the phosphorylation of HSL, which is a critical step in its activation. nih.gov This is accompanied by changes in the localization of proteins on the lipid droplet surface, such as perilipin 1 (PLIN1), which moves away from the immediate periphery of lipids upon α-MSH stimulation, allowing lipases to access the stored triglycerides. nih.gov The PKA signaling pathway is fundamental for the activation of HSL and PLIN1 in this process. nih.gov

| Key Proteins Involved in α-MSH-Induced Lipolysis | Function |

| Hormone-Sensitive Lipase (HSL) | A rate-limiting enzyme in lipolysis, its activity is increased by α-MSH. nih.gov |

| Adipose Triglyceride Lipase (ATGL) | Involved in the hydrolysis of triglycerides mediated by α-MSH/MC5R. nih.gov |

| Perilipin 1 (PLIN1) | A lipid droplet-associated protein that regulates lipase access to triglycerides. nih.gov |

| Protein Kinase A (PKA) | A key signaling molecule that activates HSL and PLIN1. nih.gov |

| Extracellular Signal-Regulated Kinase (ERK1/2) | Involved in the re-esterification of nonesterified fatty acids. nih.gov |

Tissue Regeneration and Wound Healing Research

Preclinical studies have also explored the potential of α-MSH in promoting tissue regeneration and wound healing, with a particular focus on corneal tissue.

Research has demonstrated the efficacy of α-MSH in promoting the regeneration of corneal endothelial cells, which are crucial for maintaining corneal hydration and transparency but have a limited capacity for regeneration after injury. nih.govnih.gov In a murine model of corneal injury, local administration of α-MSH was shown to prevent corneal edema and opacity. nih.govnih.gov

The pro-regenerative effects of α-MSH on corneal tissue are multifaceted. It has been shown to reduce leukocyte infiltration and limit the apoptosis (programmed cell death) of corneal endothelial cells following injury. nih.govnih.gov Concurrently, α-MSH promotes the proliferation of these cells, aiding in the repopulation of the damaged endothelial layer. nih.govnih.gov In vitro studies have confirmed that α-MSH can stimulate the proliferation of human corneal endothelial cells in a dose-dependent manner. nih.gov These findings suggest that α-MSH has both pro-regenerative and cytoprotective functions on corneal endothelial cells, indicating its potential as a therapeutic agent for managing corneal endothelial dysfunction. nih.govnews-medical.net

| Effects of α-MSH on Corneal Tissue Regeneration | Research Finding |

| Prevention of Corneal Edema and Opacity | Local administration of α-MSH following injury prevented these conditions. nih.govnih.gov |

| Reduction of Leukocyte Infiltration | α-MSH treatment led to decreased infiltration of inflammatory cells. nih.govnih.gov |

| Limitation of Endothelial Cell Apoptosis | α-MSH exhibited a cytoprotective effect by reducing programmed cell death. nih.govnih.gov |

| Promotion of Endothelial Cell Proliferation | Both in vivo and in vitro studies showed that α-MSH stimulates the proliferation of corneal endothelial cells. nih.govnih.gov |

Effects on Cell Migration and Proliferation in Wound Healing Processes

Alpha-melanocyte-stimulating hormone (α-MSH) amide has been observed to play a role in the intricate process of cutaneous wound healing, influencing both cellular migration and proliferation. During wound repair in murine models, α-MSH and its receptor, the melanocortin 1 receptor (MC1R), have been identified in suprabasal keratinocytes at the leading edge of the migrating epithelial tongue. nih.gov This localization suggests an involvement in epithelialization, a critical phase of wound healing that necessitates the proliferation and migration of keratinocytes to cover the dermal injury. nih.gov In human skin, both α-MSH and MC1R protein levels are upregulated in burn wounds and hypertrophic scars, with localization observed in epidermal keratinocytes and dermal fibroblasts. nih.gov

Preclinical studies have demonstrated that α-MSH can modulate the inflammatory phase of wound healing, which in turn affects the cellular composition of the wound bed. In a study involving adult mice, intraperitoneal injection of α-MSH prior to skin wounding significantly reduced the number of leucocytes, mast cells, and fibroblasts at the injury site at 3 and 7 days post-injury. nih.gov This modulation of the early inflammatory response may contribute to a more regenerative healing process, as evidenced by reduced scar area and improved organization of collagen fibers at later stages (40 and 60 days). nih.govresearchgate.net

While the localization of α-MSH in migrating keratinocytes is indicative of its role, direct research on its specific effects on the rate of keratinocyte and fibroblast migration and proliferation is an area of ongoing investigation. However, one study investigating the impact of α-MSH on bone regeneration found that the peptide did not impair the proliferation or mineralization of osteoblastic cells under either normal or inflammatory conditions, suggesting it does not have a negative impact on the proliferation of these mesenchymal cells. nih.gov

The table below summarizes key findings from preclinical studies on the effects of α-MSH amide in wound healing processes.

| Model System | Key Findings | Reference |

| Murine cutaneous wounds | α-MSH and MC1R were detected in suprabasal keratinocytes at the leading edge of the migrating epithelial tongue. | nih.gov |

| Human burn wounds and hypertrophic scars | Upregulation of α-MSH and MC1R protein levels in epidermal keratinocytes and dermal fibroblasts. | nih.gov |

| Adult mice with skin wounds | Intraperitoneal α-MSH significantly reduced the number of leucocytes, mast cells, and fibroblasts at 3 and 7 days post-injury; reduced scar area and improved collagen organization at 40 and 60 days. | nih.gov |

| Murine fracture healing model | α-MSH treatment did not impair the proliferation or mineralization of osteoblastic cells. | nih.gov |

Research on Gastrointestinal Motility Regulation

The regulatory role of α-melanocyte-stimulating hormone amide in gastrointestinal motility has been explored in preclinical models, revealing its modulatory effects on gut transit. Studies have investigated the central effects of α-MSH on gastrointestinal function, particularly in response to other signaling molecules.

In one such study, the intracerebroventricular (ICV) administration of α-MSH was found to modulate the effects of acyl ghrelin, a hormone known to stimulate feeding and gastrointestinal motility. nih.govnih.gov When administered prior to acyl ghrelin in conscious rats, α-MSH attenuated the ghrelin-induced increase in the geometric center of small intestinal transit. nih.govnih.gov Furthermore, α-MSH also diminished the acyl ghrelin-induced increase in fecal pellet output and total fecal weight. nih.govnih.gov These findings suggest that central α-MSH signaling can counteract some of the pro-motility effects of acyl ghrelin in the small intestine and colon.

Interestingly, the modulatory effects of α-MSH were not uniform throughout the gastrointestinal tract. The same study reported that α-MSH did not alter the acceleration of gastric emptying or the reduction in colonic transit time induced by central acyl ghrelin. nih.govnih.gov This indicates a selective role for central melanocortin receptors in the regulation of different segments of the gut.

Beyond its effects on motility, α-MSH has also been shown to have protective effects in the context of intestinal inflammation. In a model of endotoxin-induced intestinal injury in rats, treatment with α-MSH reduced the severity of lesions, with this protective effect being most prominent in the distal ileum. nih.gov

The following table summarizes the research findings on the effects of α-MSH amide on gastrointestinal motility.

| Model System | Administration Route | Key Findings | Reference |

| Conscious rats | Intracerebroventricular (ICV) | Attenuated acyl ghrelin-induced increase in the geometric center of small intestinal transit. | nih.govnih.gov |

| Conscious rats | Intracerebroventricular (ICV) | Attenuated acyl ghrelin-induced increase in fecal pellet output and total fecal weight. | nih.govnih.gov |

| Conscious rats | Intracerebroventricular (ICV) | Did not alter acyl ghrelin-stimulated acceleration of gastric emptying or colonic transit time. | nih.govnih.gov |

| Rats with endotoxin-induced intestinal injury | Intraperitoneal (i.p.) | Reduced the severity of intestinal lesions, particularly in the distal ileum. | nih.gov |

Peptide Chemistry and Analog Design for α Melanocyte Stimulating Hormone Amide Research

Synthetic Methodologies for α-Melanocyte-Stimulating Hormone Amide and its Analogues

The chemical synthesis of α-melanocyte-stimulating hormone (α-MSH) amide and its diverse analogues is fundamental to research aimed at understanding their structure-activity relationships and therapeutic potential. Solid-phase peptide synthesis (SPPS) has emerged as the predominant technique for the efficient and reliable production of these peptides.

Solid-Phase Peptide Synthesis (SPPS) Techniques and Strategies

Solid-phase peptide synthesis (SPPS) offers a robust and versatile platform for the assembly of α-MSH amide and its analogues. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. A key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin-bound peptide.

Two primary orthogonal protection strategies are employed in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry. In Fmoc-based strategies, the Nα-amino group is protected by the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile. Conversely, Boc chemistry utilizes an acid-labile Boc group for Nα-protection and often employs stronger acids for final cleavage from the resin and removal of side-chain protecting groups. The choice between these strategies depends on the specific sequence and desired modifications of the α-MSH analogue.

For the synthesis of α-MSH amide, a common approach involves the use of a Rink amide resin or a similar solid support that yields a C-terminal amide upon cleavage. The synthesis proceeds from the C-terminus to the N-terminus. Each cycle of amino acid addition involves two main steps: deprotection of the Nα-amino group of the resin-bound peptide and coupling of the next Nα-protected amino acid. Coupling is facilitated by activating agents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)) often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve efficiency and minimize side reactions.

Upon completion of the peptide sequence, the N-terminus of α-MSH is typically acetylated. The final step is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is usually achieved by treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions with reactive amino acid side chains. The crude peptide is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).

Design and Development of α-Melanocyte-Stimulating Hormone Amide Analogues for Research

The design and development of α-MSH amide analogues are driven by the desire to create molecules with improved properties for research, including enhanced bioactivity, receptor subtype selectivity, and metabolic stability.

Rational Design Principles for Modifying Bioactivity

The bioactivity of α-MSH is primarily mediated through its interaction with a family of G protein-coupled receptors known as melanocortin receptors (MCRs), of which there are five subtypes (MC1R to MC5R). Rational design of α-MSH analogues leverages the known structure-activity relationships of the native peptide to modulate its interaction with these receptors.

A central principle in α-MSH analog design is the recognition of the core pharmacophore sequence, His-Phe-Arg-Trp, which is crucial for receptor binding and activation. Modifications within and outside this core sequence can significantly alter the biological activity of the resulting analogue. For instance, substitution of the methionine at position 4 with the more stable and isosteric norleucine (Nle) is a common strategy to prevent oxidation and improve stability without compromising activity.

Another key modification is the replacement of the L-phenylalanine at position 7 with its D-enantiomer (D-Phe). This substitution has been shown to significantly increase the potency of α-MSH analogues, likely by promoting a specific bioactive conformation, such as a β-turn, that is favorable for receptor binding.

Furthermore, truncating the native 13-amino acid sequence of α-MSH to shorter fragments, while retaining the core pharmacophore, has led to the development of potent and selective analogues. This approach helps to identify the minimal sequence required for biological activity and can lead to the design of smaller, more drug-like molecules.

Synthesis of Cyclic and Lactam-Bridged Analogues

To enhance conformational stability and receptor affinity, linear α-MSH peptides are often cyclized. Cyclization reduces the conformational flexibility of the peptide, pre-organizing it into a bioactive conformation that can lead to higher binding affinity and improved enzymatic stability.

Several cyclization strategies have been employed in the design of α-MSH analogues. One common method is the formation of a disulfide bridge between two cysteine residues introduced at appropriate positions in the peptide sequence.

A particularly effective strategy for creating potent and selective α-MSH analogues is the formation of a lactam bridge. This involves creating an amide bond between the side chains of an acidic amino acid (e.g., aspartic acid or glutamic acid) and a basic amino acid (e.g., lysine or ornithine). The synthesis of these lactam-bridged analogues is typically performed using SPPS. The side chains of the amino acids to be cyclized are protected with orthogonal protecting groups that can be selectively removed while the peptide is still attached to the resin. On-resin cyclization is then carried out, followed by cleavage from the resin and final deprotection.

The size of the cyclic ring formed by the lactam bridge is a critical determinant of the analogue's biological activity. For example, in a series of lactam-bridged α-MSH analogues, a 23-membered ring was found to exhibit significantly higher potency compared to analogues with smaller or larger ring structures.

Strategies for Enhancing Potency and Receptor Subtype Selectivity

A major goal in α-MSH research is the development of analogues with high potency and selectivity for specific melanocortin receptor subtypes. This is crucial for dissecting the physiological roles of each receptor and for developing targeted therapeutics.

Several strategies have proven effective in enhancing potency and selectivity:

Amino Acid Substitution: As mentioned, the substitution of L-Phe7 with D-Phe7 is a well-established method for increasing potency. Further modifications at this position, such as using other D-amino acids or unnatural amino acids, can modulate receptor selectivity. For example, replacing D-Phe7 with D-Nal(2') (D-2-naphthylalanine) has been shown to shift the activity profile of some analogues towards antagonism at certain MCRs.

Conformational Constraint: Cyclization, particularly through lactam bridges, is a powerful tool for improving both potency and selectivity. By locking the peptide into a specific conformation, it is possible to favor binding to one receptor subtype over others. The nature and length of the bridging moiety can be systematically varied to fine-tune receptor selectivity.

Pharmacophore Modification: While the His-Phe-Arg-Trp sequence is considered the core pharmacophore, modifications within this region can lead to significant changes in receptor selectivity. For instance, substitutions at the histidine position have been explored to develop analogues with altered signaling properties.

The following table provides examples of α-MSH analogues and the impact of specific modifications on their potency and receptor selectivity.

| Analogue | Modification(s) | Key Finding(s) |

| [Nle4, D-Phe7]-α-MSH | Met4 → Nle, Phe7 → D-Phe | Significantly increased potency compared to native α-MSH. |

| MT-II | Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2 | A potent, non-selective agonist at MC1R, MC3R, MC4R, and MC5R. |

| SHU9119 | Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH2 | A potent antagonist at MC3R and MC4R, but an agonist at MC1R. |

| MK-9 | cyclo(5γ → 10ε)-(glutaryl-His-D-Nal(2')-Arg-Trp-Lys)-NH2 | A highly potent and selective hMC3R antagonist. |

Structural Modifications to Influence Enzymatic Stability for Research Applications

For many research applications, particularly in vivo studies, the enzymatic stability of α-MSH analogues is a critical parameter. Native α-MSH has a short half-life in circulation due to its susceptibility to degradation by various proteases. Several structural modifications can be introduced to enhance the enzymatic stability of α-MSH analogues:

Incorporation of D-Amino Acids: The presence of D-amino acids, such as D-Phe at position 7, not only enhances potency but also confers resistance to proteolysis, as proteases are typically specific for L-amino acids.

N- and C-Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus, which are present in the native α-MSH, provide some protection against exopeptidases. Further modifications at the termini can be explored to enhance stability.

Use of Unnatural Amino Acids: The incorporation of non-proteinogenic amino acids, such as norleucine (Nle) in place of methionine, can prevent specific enzymatic cleavage or chemical degradation.

Cyclization: The cyclic structure of analogues like MT-II not only improves receptor affinity but also significantly enhances their resistance to enzymatic degradation compared to their linear counterparts. The constrained conformation of cyclic peptides can sterically hinder the access of proteases to the peptide backbone.

Peptidomimetics: The replacement of amide bonds with non-cleavable isosteres is another strategy to improve metabolic stability. While more synthetically challenging, this approach can lead to highly stable and potent α-MSH analogues.

By employing these strategies, researchers can develop α-MSH analogues with tailored properties that are suitable for a wide range of in vitro and in vivo research applications, facilitating a deeper understanding of the melanocortin system.

Structure-Activity Relationship (SAR) Studies of α-Melanocyte-Stimulating Hormone Amide and its Analogues

The tridecapeptide α-melanocyte-stimulating hormone (α-MSH), with the amino acid sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂, has been the subject of extensive structure-activity relationship (SAR) studies. wikipedia.org These investigations have been crucial in elucidating the molecular requirements for its interaction with melanocortin receptors (MCRs) and its subsequent biological effects. By systematically modifying the peptide's structure, researchers have been able to identify key components responsible for its potent and diverse physiological actions.

Identification of Critical Amino Acid Residues for Receptor Binding and Biological Activity

SAR studies have successfully pinpointed specific amino acid residues within the α-MSH amide sequence that are indispensable for receptor binding and the elicitation of its biological activities. The central tetrapeptide sequence, His-Phe-Arg-Trp (residues 6-9), is widely recognized as the primary pharmacophore of α-MSH. nih.govresearchgate.netmdpi.comnih.gov This core sequence is essential for both molecular recognition and stimulation of melanocortin receptors. nih.gov

The terminal amino acids of α-MSH also influence its biological action. While the three amino acids at each terminus are not strictly essential for binding and activity, the C-terminal residues (Lys¹¹-Pro¹²-Val¹³) are considered more critical than the N-terminal residues (Ser¹-Tyr²-Ser³). nih.gov In fact, some studies suggest that α-MSH possesses two distinct "message sequences" or active sites: the central -Glu-His-Phe-Arg-Trp- sequence and a C-terminal -Gly-Lys-Pro-Val-NH₂ sequence, both capable of independently triggering the hormone receptor. nih.gov

The following table summarizes the key amino acid residues and their established roles in α-MSH activity.

| Amino Acid Residue(s) | Position(s) | Role in Biological Activity |

| Met | 4 | Important for receptor binding and biological activity. |

| His-Phe-Arg-Trp | 6-9 | Core pharmacophore essential for ligand binding and receptor stimulation. nih.govresearchgate.netmdpi.comnih.gov |

| Arg-Trp | 8-9 | A fundamental component of the minimal message sequence. nih.gov |

| Gly | 10 | Important for receptor binding and biological activity. |

| Lys-Pro-Val | 11-13 | C-terminal sequence considered more important than the N-terminus for activity; may function as a secondary active site. nih.govnih.gov |

Correlation between Conformational Analysis and Observed Bioactivities

The biological activity of α-MSH and its analogues is not solely dependent on the primary amino acid sequence but is also heavily influenced by their three-dimensional conformation. Conformational analysis has been a key tool in designing analogues with altered potency and receptor selectivity. A widely accepted model suggests that a β-turn conformation within the central His-Phe-Arg-Trp pharmacophore is a critical feature for biological activity. nih.gov

Efforts to constrain the peptide's backbone conformation have provided significant insights. Cyclization, for instance, by creating a bridge between different amino acid residues, can profoundly affect bioactivity. The cyclization of the otherwise inactive linear "central (4-10) core" of α-MSH resulted in a superpotent agonist in grooming behavior assays. nih.gov This highlights that appropriate structural and conformational modifications can dramatically enhance the biological effects of α-MSH-related peptides. nih.gov

However, the relationship is complex, as different conformations may be preferred by different melanocortin receptor subtypes. This suggests that distinct structural and conformational requirements exist for α-MSH's interaction with its various receptors, paving the way for the design of receptor-selective analogues. nih.gov For example, introducing conformational constraints through the design of bicyclic analogues, while intended to identify biologically favorable conformations, has in some cases led to a decrease in potency compared to α-MSH, indicating that excessive rigidity can be detrimental to receptor binding. nih.gov

| Structural Modification | Conformational Effect | Impact on Bioactivity |

| Cyclization of the (4-10) fragment | Induces a more constrained conformation. | Can transform an inactive linear peptide into a superpotent agonist. nih.gov |

| Introduction of bicyclic constraints | Further restricts backbone conformation. | Can lead to a decrease in potency, suggesting an optimal level of flexibility is required. nih.gov |

| Incorporation of a β-amino acid | Alters the peptide backbone. | Can alter receptor selectivity and potency. nih.gov |

Influence of Acetylation on Ligand-Receptor Interactions and Activity

The post-translational modification of α-MSH, particularly the acetylation of its N-terminus, plays a critical role in its biological activity. The native form of α-MSH is N-acetylated, a modification that significantly enhances its potency. pnas.orgnih.gov

The primary reason for this increased activity is the enhanced stability of the acetylated form. pnas.org The N-terminal acetyl group protects the peptide from degradation by aminopeptidases, which would otherwise rapidly break down the non-acetylated form (des-acetyl-α-MSH). researchgate.net This increased stability leads to a longer half-life in biological systems, allowing for more sustained interaction with its receptors.

Studies have shown that N-acetylated α-MSH is far more potent than des-acetyl-α-MSH in stimulating cAMP accumulation, a key step in melanocortin receptor signaling. pnas.org While des-acetyl-α-MSH can still elicit biological responses, it is significantly less potent. nih.govnih.gov In some contexts, acetylation can even alter the specificity of the peptide's action. For example, in the skin of the barfin flounder, acetylation enhances MSH activity in xanthophores but inhibits it in melanophores, suggesting that this modification can influence which receptor subtypes are preferentially activated. nih.gov

The regulation of α-MSH acetylation itself appears to be a physiologically controlled process. For instance, the hormone leptin has been shown to induce the enzymatic activity of an N-acetyltransferase in the hypothalamus, leading to increased levels of the more stable and potent acetylated α-MSH. pnas.org This suggests that post-translational modification via acetylation is a key mechanism for modulating the activity of the melanocortin system. researchgate.net

| Form of α-MSH | N-terminal Modification | Key Characteristics |

| α-MSH | Acetylated | More stable, protected from aminopeptidase degradation, significantly more potent. pnas.orgresearchgate.net |

| Des-acetyl-α-MSH | Non-acetylated | Less stable, rapidly degraded, less potent but still biologically active. pnas.orgnih.gov |

Analytical and Biochemical Characterization Methodologies in α Melanocyte Stimulating Hormone Amide Research

Purity Assessment Techniques for Synthetic Peptides (e.g., HPLC, Mass Spectrometry)

The synthesis of peptides via methods like solid-phase peptide synthesis (SPPS) invariably produces a crude product containing the desired peptide alongside a variety of impurities. researchgate.net These impurities can be process-related, such as deletion sequences, truncated sequences, or by-products from incomplete deprotection, as well as degradation products. nih.gov Therefore, robust analytical techniques are required to assess the purity of the final, purified peptide.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most prevalent technique for analyzing the purity of synthetic peptides like α-MSH amide. nih.gov This method separates the target peptide from its impurities based on differences in hydrophobicity. researchgate.net The separation is typically monitored using ultraviolet (UV) detection at wavelengths between 210-230 nm, where the peptide bond absorbs light. nih.gov The result is a chromatogram where the area of the main peak relative to the total area of all peaks represents the purity of the sample. For many research applications, a purity of greater than 95% is required. mdpi.com

Mass Spectrometry (MS) is an indispensable tool used in conjunction with HPLC (LC-MS) to confirm the identity and integrity of the synthetic peptide. nih.govnih.gov Electrospray ionization mass spectrometry (ESI-MS) is commonly employed to determine the molecular weight of the purified peptide, confirming that it matches the theoretical mass of α-MSH amide (1664.9 g/mol ). mdpi.comkarger.com Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the peptide, providing definitive structural confirmation and identifying the nature of any co-eluting impurities. nih.gov Chiral HPLC combined with ESI-MS/MS is also a critical technique for determining the enantiomeric purity of peptides, ensuring that undesirable D-isomers, which can be introduced during synthesis, are absent or below specified limits. nih.govresearchgate.net

| Impurity Type | Description | Primary Detection Method |

|---|---|---|

| Truncated Sequences | Peptide chains missing one or more amino acids from the C-terminus. | HPLC, LC-MS |

| Deletion Sequences | Peptides missing one or more amino acids from within the sequence. | HPLC, LC-MS/MS |

| Incomplete Deprotection | Residual protecting groups remaining on amino acid side chains. | HPLC, LC-MS |

| Racemization (D-isomers) | Conversion of L-amino acids to D-amino acids during synthesis. | Chiral HPLC-MS/MS |

| Oxidation Products | Modification of susceptible residues (e.g., Methionine) during synthesis or storage. | HPLC, LC-MS |

In Vitro Receptor Binding and Internalization Assays

Understanding how α-MSH amide interacts with its target melanocortin receptors (MCRs) is crucial for elucidating its mechanism of action. In vitro assays are employed to quantify the affinity of the peptide for its receptors and to observe the dynamics of the receptor-ligand complex after binding.

Radioligand competition binding assays are the gold standard for determining the binding affinity of a ligand, such as α-MSH amide, for a specific receptor subtype. mdpi.com These assays are highly sensitive and robust. The principle involves a competition between a labeled ligand (the radioligand) and an unlabeled ligand (the test compound, e.g., α-MSH amide) for a finite number of receptors in a preparation of cells or cell membranes expressing the target receptor.

A commonly used radioligand for melanocortin receptors is [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH ([¹²⁵I]NDP-MSH), a superpotent and stable analog of α-MSH. xpressbio.comspandidos-publications.com In the assay, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. As the concentration of the unlabeled compound increases, it displaces more of the radioligand from the receptors, leading to a decrease in measured radioactivity.

The data are plotted as the percentage of specific binding versus the log concentration of the competitor, generating a sigmoidal competition curve. From this curve, the IC₅₀ value is determined, which is the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity (Kd) of the radioligand. xpressbio.comspandidos-publications.com This allows for the precise determination of the affinity of α-MSH amide for each of the melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R). xpressbio.com

| Melanocortin Receptor Subtype | Binding Affinity (Ki) in nM (mean ± SEM) |

|---|---|

| MC1R | 955 ± 35.7 |

| MC3R | 3229 ± 637 |

| MC4R | 1151 ± 106 |

| MC5R | 6286 ± 462 |

Data adapted from a study on the α-MSH antagonist peptide 153N-6, illustrating the type of data generated from competitive binding assays. xpressbio.com